molecular formula C18H22O2 B15176265 Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- CAS No. 64930-73-0

Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy-

Cat. No.: B15176265
CAS No.: 64930-73-0
M. Wt: 270.4 g/mol
InChI Key: KTAGSGBAVQHHNP-UHFFFAOYSA-N
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Description

Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2,2-dimethylpropoxy group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- typically involves the reaction of 1-bromo-3-phenoxybenzene with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

  • Benzene, 1-(2,2-dimethylpropoxy)-2-methyl-
  • Benzene, 1-(2,2-dimethylpropoxy)-4-phenoxy-

Comparison: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is unique due to the specific positioning of the 2,2-dimethylpropoxy and phenoxy groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

64930-73-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2,2-dimethylpropoxymethyl)-3-phenoxybenzene

InChI

InChI=1S/C18H22O2/c1-18(2,3)14-19-13-15-8-7-11-17(12-15)20-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3

InChI Key

KTAGSGBAVQHHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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